molecular formula C16H17NO B14290924 (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine CAS No. 112402-33-2

(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine

Cat. No.: B14290924
CAS No.: 112402-33-2
M. Wt: 239.31 g/mol
InChI Key: VNUSSLGIVJWRSN-UHFFFAOYSA-N
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Description

(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a benzyl group attached to the nitrogen atom and a 4-methoxyphenyl group attached to the carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine typically involves the condensation of benzylamine with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

Benzylamine+4-MethoxybenzaldehydeThis compound+Water\text{Benzylamine} + \text{4-Methoxybenzaldehyde} \rightarrow \text{this compound} + \text{Water} Benzylamine+4-Methoxybenzaldehyde→this compound+Water

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxime or nitrile derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine would depend on its specific application. In general, imines can act as nucleophiles or electrophiles in chemical reactions. The molecular targets and pathways involved would vary based on the context of use.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-Benzyl-2-phenylethan-1-imine: Lacks the methoxy group.

    (1E)-N-Benzyl-2-(4-hydroxyphenyl)ethan-1-imine: Contains a hydroxy group instead of a methoxy group.

    (1E)-N-Benzyl-2-(4-chlorophenyl)ethan-1-imine: Contains a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine can influence its reactivity and interactions compared to similar compounds. This functional group can affect the compound’s electronic properties and steric hindrance, making it unique in certain reactions and applications.

Properties

CAS No.

112402-33-2

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)ethanimine

InChI

InChI=1S/C16H17NO/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3

InChI Key

VNUSSLGIVJWRSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC=NCC2=CC=CC=C2

Origin of Product

United States

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